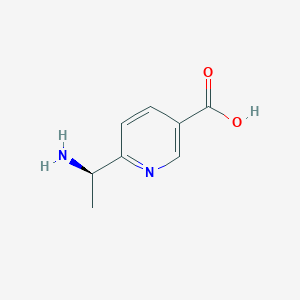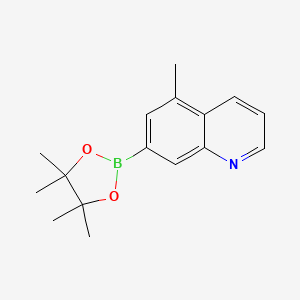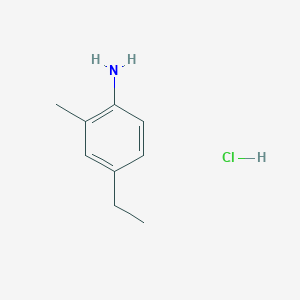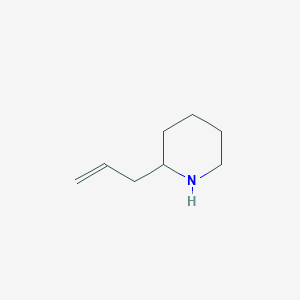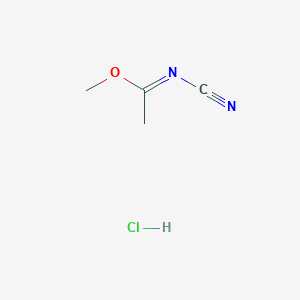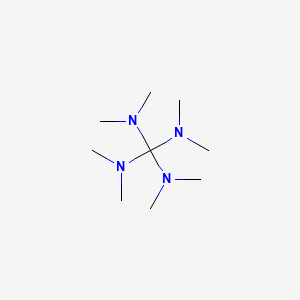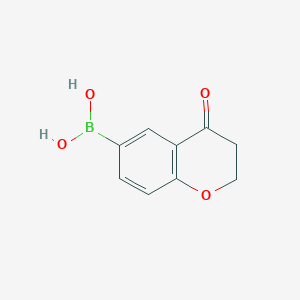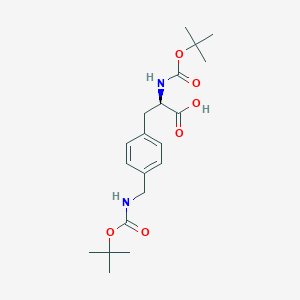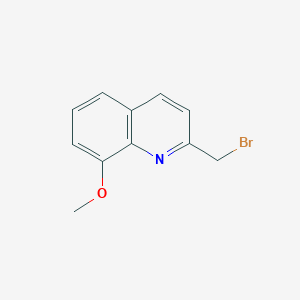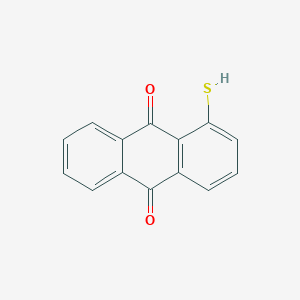
Anthraquinone, 1-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercaptoanthracene-9,10-dione is an organic compound belonging to the anthraquinone family It is characterized by the presence of a mercapto group (-SH) attached to the anthracene ring system, specifically at the 1-position, and two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mercaptoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with thiol-containing reagents under specific conditions. For instance, the reaction of anthracene-9,10-dione with thiourea in the presence of a base can yield 1-mercaptoanthracene-9,10-dione .
Industrial Production Methods: Industrial production of 1-mercaptoanthracene-9,10-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mercaptoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Mercaptoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-mercaptoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing biomolecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1-mercaptoanthracene-9,10-dione
- 9,10-Anthraquinone
- 1-Hydroxyanthracene-9,10-dione
Comparison: 1-Mercaptoanthracene-9,10-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-amino-1-mercaptoanthracene-9,10-dione has an amino group instead of a mercapto group, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
6338-09-6 |
|---|---|
Molekularformel |
C14H8O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
1-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)17/h1-7,17H |
InChI-Schlüssel |
YHCIQYSVFONICB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


